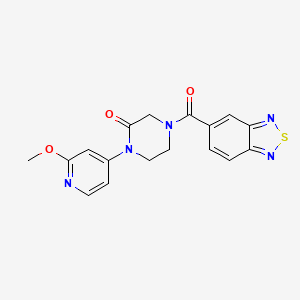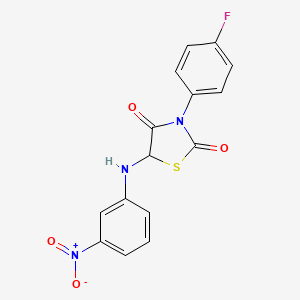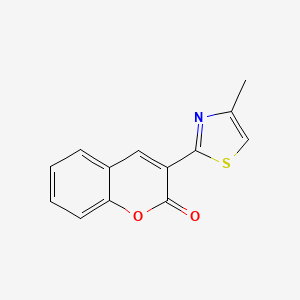![molecular formula C23H21N5O3 B2357016 6-(2-Ethoxyphényl)-2,4-diméthyl-7-phénylpurino[7,8-a]imidazole-1,3-dione CAS No. 923377-79-1](/img/structure/B2357016.png)
6-(2-Ethoxyphényl)-2,4-diméthyl-7-phénylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale et Développement de Médicaments
Les imidazoles et leurs dérivés jouent un rôle crucial dans la synthèse de molécules biologiquement actives. Les chercheurs ont exploré leur potentiel en tant que médicaments anticancéreux, anti-âge, anticoagulants, anti-inflammatoires, antimicrobiens, antituberculeux, antidiabétiques, antimalariques et antiviraux. De plus, ils agissent comme inhibiteurs enzymatiques et régulateurs de croissance végétale sélectifs. La demande de méthodes respectueuses de l'environnement a conduit à l'utilisation de dérivés d'imidazole comme liquides ioniques et carbènes N-hétérocycliques (NHC) .
Chimie Synthétique et Industrie
Les imidazoles trouvent des applications dans divers processus synthétiques. Les méthodes de synthèse d'imidazoles substitués comprennent la condensation, la cyclisation de cycle, la conversion d'oxydation, l'analyse de surface solide, la pyrolyse sous vide éclair, les microréacteurs et les techniques promues par les liquides ioniques. Les imidazoles tri- et tétra-substitués sont généralement synthétisés par cyclo-condensation de 1,2-dicétones, d'acétate d'ammonium, d'aldéhydes et d'anilines en utilisant différents catalyseurs dans des conditions vertes ou à base de solvants efficaces .
Matériaux Fonctionnels et Chimie Supramoléculaire
Les imidazoles participent aux assemblages supramoléculaires et aux interactions hôte-invité. Les chercheurs conçoivent des matériaux fonctionnels basés sur des structures contenant de l'imidazole, telles que les structures métallo-organiques (MOF) et les structures organiques covalentes (COF). Ces matériaux trouvent des applications dans le stockage de gaz, la catalyse et la délivrance de médicaments.
En résumé, le composé « 6-(2-Ethoxyphényl)-2,4-diméthyl-7-phénylpurino[7,8-a]imidazole-1,3-dione » offre des possibilités passionnantes dans divers domaines, ce qui en fait un domaine de recherche précieux pour les scientifiques et les praticiens . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
6-(2-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-4-31-18-13-9-8-12-16(18)28-17(15-10-6-5-7-11-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQALMXVDGYBISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/new.no-structure.jpg)
![5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2356938.png)


![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)

![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)


